9-benzyl-6-iodo-9H-purine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
83135-13-1 |
|---|---|
Molecular Formula |
C12H9IN4 |
Molecular Weight |
336.13 g/mol |
IUPAC Name |
9-benzyl-6-iodopurine |
InChI |
InChI=1S/C12H9IN4/c13-11-10-12(15-7-14-11)17(8-16-10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2 |
InChI Key |
QRWQLCUEMMKASG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C2N=CN=C3I |
Origin of Product |
United States |
Synthetic Strategies for 9 Benzyl 6 Iodo 9h Purine and Analogous Derivatives
General Methodologies for Purine (B94841) Core Synthesis
The foundational element of 9-benzyl-6-iodo-9H-purine is the purine ring system. The assembly of this bicyclic heterocycle is a key focus of synthetic organic chemistry.
Construction of the Purine Ring System
A classic and widely used method for constructing the purine skeleton is the Traube purine synthesis. pharmaguideline.comslideshare.net This approach typically involves the condensation of a 4,5-diaminopyrimidine with a one-carbon source, such as formic acid or its derivatives, to form the imidazole (B134444) portion of the purine ring. slideshare.netscribd.com The versatility of the Traube synthesis allows for the preparation of a wide range of substituted purines by varying the substituents on the starting pyrimidine (B1678525).
An alternative strategy begins with an imidazole precursor. In this method, a suitably substituted imidazole, such as a 4-aminoimidazole-5-carboxamide, is cyclized with a reagent that provides the remaining atoms for the pyrimidine ring. This route also offers flexibility in accessing diverse purine analogues.
Multicomponent Reactions for Purine Scaffold Assembly
In the quest for more efficient and sustainable synthetic methods, multicomponent reactions (MCRs) have gained prominence for the assembly of complex heterocyclic scaffolds like purines. bohrium.comresearchgate.net MCRs involve the combination of three or more starting materials in a single reaction vessel to form a product that incorporates substantial portions of each reactant. researchgate.net This approach offers significant advantages, including reduced reaction times, lower costs, and increased atom economy. researchgate.net For purine synthesis, MCRs can provide a rapid and convergent route to the core structure, minimizing the number of synthetic and purification steps. researchgate.netnih.gov
Regioselective Introduction of the Iodine Moiety at C6
The introduction of an iodine atom specifically at the C6 position of the purine ring is a crucial step in the synthesis of the target molecule. This transformation is typically achieved through the modification of a pre-formed purine core.
Chloro-Iodo Exchange Reactions in Purine Synthesis
A common and effective method for introducing iodine at the C6 position is through a Finkelstein-type reaction, specifically a chloro-iodo exchange. acs.orgacs.org This reaction involves the treatment of a 6-chloropurine (B14466) derivative with an iodide salt, such as sodium iodide or potassium iodide. acs.org The 6-chloropurine precursor is readily accessible, often prepared by the chlorination of hypoxanthine (B114508) (6-hydroxypurine) using reagents like phosphorus oxychloride. google.commedchemexpress.com The chloro-iodo exchange is a nucleophilic aromatic substitution (SNAr) reaction where the iodide ion displaces the chloride ion at the electron-deficient C6 position of the purine ring. acs.orgacs.org
Halogenation Techniques for Purine Derivatives
While the chloro-iodo exchange is a preferred method, other halogenation techniques can also be employed. The Sandmeyer reaction provides a route to introduce iodine at the C6 position starting from a 6-aminopurine (adenine) derivative. wikipedia.orgbyjus.com This reaction involves the conversion of the amino group into a diazonium salt, which is then displaced by an iodide ion. clockss.orgcrossref.orgnih.gov Although effective, this method requires careful control of the reaction conditions. Direct iodination of the purine ring is generally less common due to the deactivating nature of the heterocyclic system.
N-Alkylation at the N9 Position: Focus on Benzylation
The final key step in the synthesis of this compound is the attachment of the benzyl (B1604629) group to the N9 position of the purine ring. Regioselectivity is a significant challenge in the N-alkylation of purines due to the presence of multiple reactive nitrogen atoms.
| Reaction Step | Reagents and Conditions | Precursor | Product |
| Purine Core Synthesis | 4,5-diaminopyrimidine, Formic acid | Pyrimidine derivative | Purine |
| Chlorination | Hypoxanthine, Phosphorus oxychloride | Hypoxanthine | 6-Chloropurine |
| N9-Benzylation | 6-Chloropurine, Benzyl bromide, Base (e.g., K₂CO₃), DMF | 6-Chloropurine | 9-Benzyl-6-chloro-9H-purine |
| Chloro-Iodo Exchange | 9-Benzyl-6-chloro-9H-purine, Sodium iodide, Acetone | 9-Benzyl-6-chloro-9H-purine | This compound |
Strategies for N-Benzylation in Purine Chemistry
The introduction of a benzyl group at the N9 position of the purine ring is a critical step in the synthesis of the target compound. Direct N-alkylation of purines, such as 6-chloropurine, with benzyl halides under basic conditions is a common approach. nih.gov The reaction typically proceeds via an SN2 mechanism. rsc.org Various bases can be employed to deprotonate the purine ring, facilitating the nucleophilic attack on the benzyl halide. Common choices include potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF).
Transition metal catalysis has also emerged as an environmentally friendly pathway for N-alkylation. rsc.org For instance, palladium-doped catalysts have been utilized for the N-benzylation of amines, a reaction that can be adapted for purine synthesis. rsc.org Copper(I)-catalyzed C-N coupling of aliphatic halides with amines and amides at room temperature presents another viable and mild alternative. organic-chemistry.org
A general reaction scheme for the N-benzylation of 6-chloropurine is presented below:
Reaction Scheme for N-Benzylation of 6-Chloropurine
| Reactant 1 | Reactant 2 | Reagents | Product |
|---|---|---|---|
| 6-Chloropurine | Benzyl bromide | K₂CO₃, DMF | 9-Benzyl-6-chloro-9H-purine |
Following the successful N-benzylation, the 6-chloro group can be converted to a 6-iodo group through a Finkelstein-type reaction. Treatment of the 9-benzyl-6-chloro-9H-purine with sodium iodide in a suitable solvent like acetone or butanone facilitates this halogen exchange. acs.org This SNAr (Nucleophilic Aromatic Substitution) reaction is often driven to completion by the precipitation of the less soluble sodium chloride. acs.org
Control of Regioselectivity in Purine N-Alkylation
A significant challenge in the N-alkylation of purines is controlling the regioselectivity, as alkylation can occur at either the N7 or N9 position of the purine ring, leading to a mixture of isomers. nih.gov Typically, the N9 isomer is the thermodynamically more stable and major product. nih.gov However, the reaction conditions can be tuned to favor one regioisomer over the other.
Factors influencing the N7/N9 regioselectivity include:
The nature of the alkylating agent: Bulky alkylating agents may sterically hinder attack at the N7 position, favoring N9 substitution.
The solvent: The polarity and coordinating ability of the solvent can influence the site of alkylation.
The base: The choice of base can affect the relative nucleophilicity of the N7 and N9 nitrogens.
Protecting groups: The use of protecting groups on the purine ring can direct alkylation to a specific nitrogen atom.
For the synthesis of this compound, reaction conditions are optimized to maximize the yield of the desired N9-benzylated product. This often involves careful selection of the base and solvent combination, as well as controlling the reaction temperature.
Advanced Synthetic Approaches for Purine Derivatives
The this compound molecule is not only a synthetic target but also a versatile intermediate for the creation of a wide array of purine derivatives. The presence of the iodo group at the C6 position makes it an excellent substrate for various cross-coupling reactions.
Organometallic Cross-Coupling Reactions in Purine Functionalization
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied in the functionalization of purines. clockss.orgnih.gov The 6-iodo substituent in this compound is a highly reactive leaving group, making it ideal for these transformations.
Several key cross-coupling reactions can be employed:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the 6-iodopurine (B1310063) with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base. It is a versatile method for introducing aryl, heteroaryl, or vinyl groups at the C6 position. acs.org
Sonogashira Coupling: This reaction couples the 6-iodopurine with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst, providing access to 6-alkynylpurine derivatives. acs.org
Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling the 6-iodopurine with amines in the presence of a palladium catalyst, leading to the synthesis of 6-aminopurine derivatives.
Heck Coupling: This reaction involves the coupling of the 6-iodopurine with an alkene to form a new C-C bond.
The application of these reactions to this compound opens up avenues for the synthesis of a diverse library of 6-substituted purine analogues with potential biological activities. nih.govsemanticscholar.org
Examples of Cross-Coupling Reactions with this compound
| Reaction Type | Coupling Partner | Catalyst System | Product Class |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 6-Aryl-9-benzylpurines |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 6-Alkynyl-9-benzylpurines |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃, BINAP, NaOtBu | 6-Amino-9-benzylpurines |
Diversity-Oriented Synthesis for Purine Analogue Libraries
Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of collections of structurally diverse small molecules for high-throughput screening. The this compound scaffold is an excellent starting point for DOS. By employing a range of cross-coupling partners in the reactions described above, a large library of 2,6,9-trisubstituted purine derivatives can be synthesized. semanticscholar.org This approach allows for the systematic exploration of the chemical space around the purine core, which is crucial for the discovery of new bioactive compounds. semanticscholar.org
The synthesis of such libraries can be performed using both solution-phase and solid-phase chemistry. Solid-phase synthesis offers advantages in terms of purification and automation, making it well-suited for the generation of large compound libraries.
Sustainable and Green Chemistry Methodologies in Purine Synthesis
In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods in organic chemistry. These principles of "green chemistry" are also being applied to the synthesis of purine derivatives.
Key green chemistry approaches relevant to the synthesis of this compound and its analogues include:
Use of Greener Solvents: Replacing hazardous organic solvents like DMF with more benign alternatives such as water, ethanol, or supercritical CO₂.
Catalysis: Employing catalytic reactions, especially those using earth-abundant and non-toxic metals, to reduce waste and improve atom economy. Biocatalysis, using enzymes to perform chemical transformations, is another promising green approach.
Energy Efficiency: Utilizing microwave-assisted synthesis to reduce reaction times and energy consumption.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste.
The development of multicomponent reactions (MCRs) is a particularly attractive strategy in green purine synthesis. MCRs allow for the construction of complex molecules in a single step from three or more starting materials, which significantly improves efficiency and reduces waste.
Structural Elucidation and Advanced Characterization of 9 Benzyl 6 Iodo 9h Purine
Spectroscopic Analysis for Compound Characterization
Spectroscopic analysis is fundamental to the structural elucidation of novel or synthesized chemical compounds. For 9-benzyl-6-iodo-9H-purine, a purine (B94841) core is functionalized with a benzyl (B1604629) group at the N9 position and an iodine atom at the C6 position. The following sections detail the specific spectroscopic techniques used to confirm this structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) for Assignment of Purine and Benzyl Protons
Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule. In the case of this compound, distinct signals are expected for the protons of the purine ring and the benzyl substituent.
The purine core features two aromatic protons, H-2 and H-8. These typically appear as sharp singlets in the downfield region of the spectrum due to the electron-withdrawing nature of the heterocyclic ring system. The benzyl group introduces a methylene (B1212753) bridge (-CH₂-) and a phenyl ring. The methylene protons are expected to produce a singlet, while the five protons of the phenyl ring will exhibit characteristic multiplets in the aromatic region.
A representative, though hypothetical, data set for the ¹H NMR spectrum of this compound is presented below.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Value not available | s | 1H | H-2 (Purine) |
| Value not available | s | 1H | H-8 (Purine) |
| Value not available | m | 5H | Phenyl-H |
| Value not available | s | 2H | -CH₂- (Benzyl) |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The purine ring contains five carbon atoms (C-2, C-4, C-5, C-6, and C-8), and the benzyl group contributes seven (one methylene and six phenyl carbons). The chemical shifts of these carbons are influenced by their hybridization and the electronic effects of neighboring atoms. The carbon atom C-6, being directly attached to the electronegative iodine, is expected to have a significantly different chemical shift compared to unsubstituted purines.
A hypothetical ¹³C NMR data table is provided to illustrate the expected signals.
| Chemical Shift (δ, ppm) | Assignment |
| Value not available | C-2 (Purine) |
| Value not available | C-4 (Purine) |
| Value not available | C-5 (Purine) |
| Value not available | C-6 (Purine, C-I) |
| Value not available | C-8 (Purine) |
| Value not available | -CH₂- (Benzyl) |
| Value not available | Phenyl Carbons |
Two-Dimensional NMR Techniques (COSY, NOESY, HETCOR) for Connectivity and Spatial Relationships
While ¹H and ¹³C NMR provide foundational data, two-dimensional (2D) NMR techniques are crucial for unambiguously assigning signals and understanding the molecule's three-dimensional structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to establish the connectivity of protons within spin systems. For this compound, COSY would be instrumental in confirming the assignments of the protons within the benzyl ring's phenyl group.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This technique would be critical in confirming the N9-substitution by showing spatial proximity between the benzyl methylene protons and the purine's H-8 proton.
HETCOR (Heteronuclear Correlation) or HMQC/HSQC: These experiments correlate proton signals with the carbon signals of the atoms they are directly attached to. This allows for the definitive assignment of each proton to its corresponding carbon atom in the skeleton. For instance, the signal for the methylene protons can be directly linked to the methylene carbon signal.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can be used to deduce its elemental composition and structure through fragmentation analysis.
Electrospray Ionization Mass Spectrometry (ESI-MS/MS) for Molecular Weight and Fragmentation Pattern Analysis
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like purine derivatives, as it typically produces intact molecular ions.
In an ESI-MS experiment, a solution of this compound would be introduced into the mass spectrometer, where it is ionized. The resulting spectrum would show a prominent peak corresponding to the protonated molecule [M+H]⁺. The exact mass measurement of this ion can be used to confirm the elemental formula (C₁₂H₉IN₄).
Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to fragmentation. The resulting fragmentation pattern provides valuable structural information. For this compound, characteristic fragmentation pathways would likely involve the loss of the benzyl group and cleavage of the purine ring.
A hypothetical ESI-MS/MS data table is presented below.
| m/z (Mass-to-Charge Ratio) | Ion Identity |
| Value not available | [M+H]⁺ (Molecular Ion) |
| Value not available | Fragment 1 |
| Value not available | Fragment 2 |
The comprehensive analysis of data from these advanced spectroscopic and spectrometric techniques is essential for the unequivocal structural elucidation and characterization of this compound.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a synthesized compound. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically within 5 ppm). This precision allows for the determination of a unique elemental formula from the measured accurate mass.
For this compound, with a chemical formula of C₁₂H₉IN₄, the theoretical exact mass can be calculated by summing the masses of its most abundant isotopes. This calculated value would then be compared to the experimentally measured mass from an HRMS instrument (e.g., a Time-of-Flight (TOF) or Orbitrap analyzer). A close match between the theoretical and experimental mass provides strong evidence for the compound's elemental formula and helps to rule out other potential structures with the same nominal mass.
Table 1: Theoretical Isotopic Mass Data for this compound
| Formula | Isotope | Theoretical Exact Mass (Da) |
| C₁₂H₉IN₄ | [M+H]⁺ | 337.0005 |
The detection of the protonated molecule, [M+H]⁺, at a measured m/z value extremely close to the theoretical value of 337.0005 Da would serve as a primary confirmation of the compound's identity.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Purine Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. For purine derivatives, direct analysis by GC-MS can sometimes be challenging due to their polarity and relatively low volatility. researchgate.net Therefore, a derivatization step, such as silylation, is often employed to convert the purine into a more volatile and thermally stable analogue suitable for GC analysis.
Once volatilized, the compound is separated from other components in the gas chromatograph based on its boiling point and interaction with the column's stationary phase. The separated compound then enters the mass spectrometer, where it is ionized (typically by electron ionization) and fragmented. The resulting mass spectrum, which shows a unique pattern of fragment ions, acts as a molecular "fingerprint." This fragmentation pattern provides valuable structural information, for instance, showing characteristic losses of the benzyl group or iodine atom, which helps in confirming the structure of the parent molecule.
X-ray Crystallography for Definitive Structural Assignment
Elucidation of Molecular and Crystal Structure
To perform X-ray crystallography, a suitable single crystal of this compound must first be grown. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is analyzed. This analysis yields a detailed electron density map from which the precise coordinates of each atom in the crystal lattice can be determined.
While specific crystal structure data for this compound is not publicly available, analysis of a structurally related compound, N-Benzyl-9-isopropyl-9H-purin-6-amine, can illustrate the type of detailed information obtained. researchgate.net Such an analysis for this compound would confirm the planarity of the purine ring system and determine the exact orientation of the benzyl and iodo substituents relative to the core.
Table 2: Illustrative Crystallographic Data for a Related Benzyl-Purine Derivative (N-Benzyl-9-isopropyl-9H-purin-6-amine) researchgate.net
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.9926 (5) |
| b (Å) | 21.1673 (7) |
| c (Å) | 11.2622 (6) |
| β (°) | 114.274 (5) |
| Volume (ų) | 2823.5 (2) |
This data defines the unit cell of the crystal, which is the basic repeating unit of the crystal lattice.
Analysis of Intermolecular Interactions and Crystal Packing
Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the solid state. This crystal packing is governed by various non-covalent intermolecular interactions, such as hydrogen bonds, π–π stacking, and van der Waals forces. For this compound, analysis would likely reveal π–π stacking interactions between the purine rings and/or the benzyl groups of adjacent molecules. The iodine atom could also participate in halogen bonding, a specific type of non-covalent interaction. Understanding these interactions is crucial as they influence the material's physical properties, such as melting point and solubility. In the illustrative case of N-Benzyl-9-isopropyl-9H-purin-6-amine, the crystal packing is stabilized by N—H···N hydrogen bonds and π–π interactions. researchgate.net
Tautomeric Form Determination in Crystalline State
Purine and its derivatives can exist in different tautomeric forms, most commonly involving the migration of a proton between the N7 and N9 positions of the imidazole (B134444) ring. While spectroscopic methods in solution might show an average or equilibrium state, X-ray crystallography provides a static snapshot of the molecule in the solid state. This allows for the unequivocal determination of which nitrogen atom is protonated in the crystal. For this compound, the benzyl group is fixed at the N9 position, which resolves the common N7-H vs. N9-H tautomerism of the purine core itself. However, if other tautomeric possibilities existed, crystallography would definitively identify the form present in the crystalline state.
Reactivity and Chemical Transformations of 9 Benzyl 6 Iodo 9h Purine
Reactions Involving the C6-Iodo Substituent
The carbon-iodine bond at the C6 position of 9-benzyl-6-iodo-9H-purine is the primary site for functionalization. The electron-withdrawing nature of the purine (B94841) ring system facilitates reactions at this position.
Nucleophilic Aromatic Substitution (SNAr) Reactions at C6
The C6-iodo group of this compound is susceptible to nucleophilic aromatic substitution (SNAr) by a variety of nucleophiles, including amines, alkoxides, and thiolates. The reactivity of 6-halopurines in SNAr reactions is influenced by the nature of the halogen, with the general reactivity order being F > Cl > Br > I for many nucleophiles. However, the C-I bond, being the most polarizable, can be more reactive in certain cases, particularly with soft nucleophiles.
Studies on related 6-halopurine nucleosides have shown that the reactivity order can be influenced by the nucleophile and reaction conditions. For instance, with butylamine (B146782) in acetonitrile, the displacement reactivity order is F > Br > Cl > I. In contrast, with a weakly basic arylamine like aniline, the order is I > Br > Cl > F. The addition of an acid catalyst can again alter this reactivity order. These findings suggest that the outcome of SNAr reactions on this compound can be tuned by careful selection of the nucleophile and reaction conditions.
A dissertation by Liu provides insights into the comparative reactivity of 6-halopurines, noting that a purine-derived Grignard reagent could only be obtained from 9-benzyl-6-iodopurine, while the corresponding 6-chloropurine (B14466) was unreactive under the same conditions, highlighting the unique reactivity of the iodo-substituted compound. byu.edu
Cross-Coupling Reactions for C6 Functionalization (e.g., C-C and C-N coupling)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds at the C6 position of the purine ring. The C6-iodo substituent of this compound makes it an excellent substrate for these transformations.
Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond between the purine C6 and an aryl or vinyl group from a boronic acid or ester. While specific studies on this compound are not extensively detailed in the provided search results, related studies on 9-benzyl-6-chloropurine demonstrate the feasibility of this transformation. High yields of 6-arylpurine derivatives are typically obtained using a palladium catalyst such as Pd(PPh₃)₄ and a base like potassium carbonate.
Sonogashira Coupling: The Sonogashira coupling allows for the introduction of alkyne moieties at the C6 position. This reaction is typically carried out using a palladium catalyst, a copper(I) co-catalyst, and an amine base. The resulting 6-alkynylpurines are valuable building blocks for further synthetic elaborations. General protocols for Sonogashira reactions on DNA-conjugated molecules suggest that these conditions are mild and can be applied to complex substrates.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a versatile method for the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines at the C6 position. This reaction provides an alternative to classical SNAr reactions for the synthesis of 6-aminopurine derivatives.
| Coupling Reaction | Typical Catalyst/Reagents | Bond Formed |
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | C-C (Aryl/Vinyl) |
| Sonogashira | Pd catalyst, Cu(I) co-catalyst, Amine base | C-C (Alkynyl) |
| Buchwald-Hartwig | Pd catalyst, Ligand, Base | C-N |
Reactivity of the Purine Core
Beyond the C6 position, the purine core of this compound offers other sites for functionalization, most notably the C8 position through C-H bond activation.
C-H Bond Activation and Arylation at C8
Direct C-H bond activation has emerged as a powerful strategy for the functionalization of heterocyclic compounds, avoiding the need for pre-functionalized substrates. The C8 position of the purine ring is particularly amenable to such transformations.
Research has demonstrated the direct C-H arylation of purines at the C8 position using palladium catalysis in the presence of copper(I) iodide and cesium carbonate. nih.gov This methodology is general and efficient for the introduction of diverse aryl groups. While the specific substrate this compound was not the focus of this particular study, the findings are highly relevant and suggest that the C8 position can be selectively functionalized even in the presence of a C6 substituent. The reaction proceeds via a proposed mechanism involving coordination of the palladium catalyst to the purine ring, facilitating the C-H bond cleavage and subsequent coupling with an aryl iodide.
Site-Specific Functionalization and Derivatization Reactions
The presence of multiple nitrogen atoms in the purine ring allows for site-specific interactions with reagents and catalysts, leading to regioselective functionalization. The interplay between the N7 and N9 positions is crucial in directing the outcome of various reactions.
For instance, direct regioselective C-H cyanation of purines has been achieved at the C8 position through a sequential activation and nucleophilic attack. mdpi.com This method highlights the ability to selectively functionalize the imidazole (B134444) part of the purine ring. The benzyl (B1604629) group at the N9 position in this compound plays a significant role in directing these site-specific reactions by blocking one of the key nitrogen atoms.
Influence of Substituents on Reaction Pathways and Selectivity
The reactivity and selectivity of chemical transformations on this compound are significantly influenced by the electronic and steric properties of its substituents.
The iodo substituent at the C6 position is a large and polarizable atom. Its primary role is as an excellent leaving group in both SNAr and cross-coupling reactions. Its electron-withdrawing inductive effect contributes to the electrophilicity of the C6 carbon, facilitating nucleophilic attack.
Structure Activity Relationship Sar Studies of 9 Benzyl 6 Iodo 9h Purine Analogues
Methodologies for Investigating SAR in Purine (B94841) Derivatives
The investigation of SAR in purine derivatives, including analogues of 9-benzyl-6-iodo-9H-purine, employs a range of methodologies from classical qualitative approaches to sophisticated computational models.
Classical SAR studies involve the systematic modification of a lead compound's chemical structure and the subsequent evaluation of the biological activity of the resulting analogues. This approach allows researchers to deduce the contributions of different functional groups and structural features to the observed activity. For instance, in a series of 9-benzyl-6-(dimethylamino)-9H-purines, the introduction of a chloro group at the C2 position was found to substantially increase antirhinovirus activity, demonstrating a classic SAR observation. nih.gov This method relies on synthesizing and testing a library of related compounds to build a qualitative understanding of the chemical features essential for biological function.
Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. These models use molecular descriptors, which are numerical representations of various chemical properties, to predict the activity of new, untested compounds. nih.govnih.gov
3D-QSAR is an advanced approach that considers the three-dimensional properties of molecules, such as their shape and electrostatic potential. nih.gov In the study of 2,6,9-trisubstituted purine derivatives as potential anticancer agents, 3D-QSAR models revealed that steric properties had a more significant influence on cytotoxicity than electronic properties. nih.gov These models can generate contour maps that visualize regions where steric bulk or specific electronic features are favorable or unfavorable for activity, guiding the design of more potent analogues.
Impact of Substituents at Specific Positions (C2, C6, C8, N9) on Biological Activity
The biological activity of 9-benzylpurine analogues is highly dependent on the nature and position of substituents on the purine ring.
C2 Position: Modifications at the C2 position can significantly modulate biological activity. For a series of 9-benzyl-6-(dimethylamino)-9H-purines with antirhinovirus activity, compounds lacking a substituent at the C2 position exhibited weak activity. However, the introduction of a chloro group at this position led to a dramatic increase in potency. nih.gov Conversely, in the context of anticancer activity, 3D-QSAR studies on 2,6,9-trisubstituted purines indicated that bulky substituents at the C2 position are not favorable for cytotoxicity. nih.gov
C6 Position: The C6 position is a key site for modification in purine derivatives and significantly influences their biological profile. In the context of anticancer activity, the presence of an arylpiperazinyl system at the C6 position of the purine ring was found to be beneficial for cytotoxicity. nih.gov The nature of the substituent at this position can dictate the compound's interaction with its biological target. For instance, replacing the iodo group in this compound with other functionalities like dimethylamino or benzylsulfanyl groups would be expected to alter the compound's activity profile. nih.govnih.gov
C8 Position: The C8 position of the purine ring is another important site for structural modification. In a study of 6,8,9-trisubstituted purine analogues, the introduction of a phenyl group at the C-8 position was explored as a strategy to develop compounds with improved anticancer properties. nih.gov This suggests that aromatic substituents at this position can contribute favorably to the biological activity of the purine scaffold.
The following table summarizes the observed impact of substituents on the biological activity of 9-benzylpurine analogues based on available research data.
| Compound/Series | C2 Substituent | C6 Substituent | N9 Substituent | Biological Activity | IC50 (µM) |
| 9-Benzyl-6-(dimethylamino)-9H-purines | H | Dimethylamino | Benzyl (B1604629) | Weak antirhinovirus activity | - |
| 2-Chloro-6-(dimethylamino)-9-(4-methylbenzyl)-9H-purine | Chloro | Dimethylamino | 4-Methylbenzyl | Potent antirhinovirus activity | 0.08 |
| 2,6,9-Trisubstituted purines | Bulky groups (e.g., aryl) | Arylpiperazinyl | Alkyl | Unfavorable for anticancer activity | - |
| 2,6,9-Trisubstituted purines | - | Arylpiperazinyl | Alkyl | Favorable for anticancer activity | - |
Conformational and Stereochemical Considerations in Purine Analogues
The three-dimensional arrangement of atoms (conformation) and the spatial arrangement of substituents (stereochemistry) are critical determinants of the biological activity of purine analogues.
The purine ring itself is nearly planar. In the crystal structure of a related compound, 9-benzyl-6-benzylsulfanyl-9H-purin-2-amine, the purine ring system was found to be almost planar. nih.gov The orientation of the substituents, such as the benzyl group at N9 and the substituent at C6, relative to the purine core is defined by dihedral angles. These conformational preferences can influence how the molecule fits into the binding site of a biological target.
Stereochemistry plays a pivotal role when chiral centers are present in the molecule. Although this compound itself is achiral, the introduction of chiral substituents at any position would result in stereoisomers (enantiomers or diastereomers). These stereoisomers can exhibit significantly different biological activities, as they may interact differently with chiral biological macromolecules like proteins and nucleic acids. mdpi.comnih.gov The specific stereochemical requirements for optimal interaction with a target are a key consideration in drug design and development.
Applications of 9 Benzyl 6 Iodo 9h Purine As a Chemical Biology Probe Scaffold
Design and Synthesis of Purine-Based Chemical Probes
The design of chemical probes based on the 9-benzyl-6-iodo-9H-purine scaffold leverages its inherent properties to create tools for studying biological processes. The purine (B94841) ring system is a common motif in bioactive molecules, making it an excellent starting point for developing ligands for various protein targets. The N9-benzyl group can influence the compound's solubility, cell permeability, and steric interactions within a binding pocket. The key to its utility as a probe scaffold lies in the C6-iodo substituent, which provides a reactive handle for introducing a wide array of functionalities through well-established chemical reactions.
The synthesis of these probes typically begins with the parent this compound core. The iodine atom at the C6 position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These methods allow for the efficient and modular attachment of different reporter groups and linker arms, which are essential components of a chemical probe.
Key Design Considerations for this compound-Based Probes:
| Feature | Design Rationale |
| Purine Core | Mimics endogenous nucleosides, providing a privileged scaffold for interacting with a variety of biological targets. |
| N9-Benzyl Group | Can enhance binding affinity through hydrophobic interactions and provides a vector for exploring binding pocket architecture. |
| C6-Iodo Group | Serves as a versatile chemical handle for the introduction of reporter groups, linkers, or reactive moieties via cross-coupling reactions. |
| Linker/Spacer | A flexible or rigid chain can be introduced at the C6 position to spatially separate the reporter group from the purine core, minimizing interference with target binding. |
| Reporter Group | The choice of reporter (e.g., fluorophore, biotin (B1667282), radiolabel) is dictated by the specific application, such as cellular imaging, affinity purification, or radioligand binding assays. |
The modular nature of the synthesis allows for the creation of a library of probes with different properties, enabling the optimization of a tool for a specific biological question.
Strategies for Incorporating Reporter Groups (e.g., fluorescent, biotinylated, radiolabeled)
The C6-iodo group of this compound is the primary site for the attachment of reporter groups. Various chemical strategies can be employed to conjugate fluorescent dyes, biotin tags, or radioactive isotopes to this position.
Fluorescent Probes: Fluorescently labeled probes are invaluable for visualizing the localization and dynamics of biological targets in living cells and tissues. The synthesis of such probes often involves the Suzuki or Sonogashira coupling of a boronic acid or terminal alkyne-functionalized fluorophore to the 6-iodo-purine scaffold. This approach allows for the incorporation of a wide range of fluorescent dyes with diverse spectral properties.
Biotinylated Probes: Biotin is a high-affinity ligand for streptavidin and avidin, making it an excellent tag for affinity purification of target proteins. A biotin moiety can be attached to the this compound scaffold through a linker arm. The linker is typically introduced via a Sonogashira or Buchwald-Hartwig reaction, followed by conjugation to an activated biotin derivative.
Radiolabeled Probes: Radiolabeling is a highly sensitive method for quantifying receptor density and occupancy. While direct radioiodination at the C6 position is possible, a more common strategy involves the introduction of a prosthetic group that can be radiolabeled. For instance, a tin precursor can be introduced at the C6 position via a Stille coupling, which can then be subjected to radioiodination with isotopes like ¹²³I, ¹²⁵I, or ¹³¹I.
Table of Reporter Incorporation Strategies:
| Reporter Type | Attachment Chemistry Example | Key Reagents |
| Fluorescent | Suzuki Coupling | Fluorophore-boronic acid, Palladium catalyst, Base |
| Sonogashira Coupling | Alkyne-functionalized fluorophore, Palladium catalyst, Copper(I) co-catalyst, Base | |
| Biotinylated | Buchwald-Hartwig Amination | Amine-linker, Palladium catalyst, Base; followed by EDC/NHS coupling with biotin |
| Radiolabeled | Stille Coupling followed by Iododestannylation | Organotin reagent, Palladium catalyst; followed by reaction with Na[¹²⁵I] and an oxidizing agent |
Utility in Investigating Protein-Ligand Interactions
Chemical probes derived from the this compound scaffold are powerful tools for studying protein-ligand interactions. The ability to attach different reporter groups allows for a variety of experimental approaches to characterize these interactions.
Affinity-Based Protein Profiling: Biotinylated probes can be used to identify the protein targets of a particular purine-based ligand. In this approach, a cell lysate or living cells are treated with the biotinylated probe. The probe-protein complexes are then captured using streptavidin-coated beads, and the bound proteins are identified by mass spectrometry.
Fluorescence-Based Assays: Fluorescently labeled probes can be used in a range of assays to study protein-ligand binding. For example, in fluorescence polarization (FP) assays, the binding of a small fluorescent probe to a larger protein results in a slower rotation and an increase in the polarization of the emitted light. This can be used to determine binding affinities and to screen for competitive inhibitors. Fluorescent probes are also instrumental in cellular imaging techniques, such as confocal microscopy and flow cytometry, to visualize the subcellular localization of the target protein.
Examples of Applications in Protein-Ligand Interaction Studies:
| Application | Probe Type | Information Gained |
| Target Identification | Biotinylated | Identity of protein binding partners. |
| Binding Affinity Determination | Fluorescent | Quantitative measurement of ligand-protein binding (Kd). |
| Competitive Binding Assays | Fluorescent or Radiolabeled | Identification and characterization of other ligands that bind to the same target. |
| Cellular Target Engagement | Fluorescent | Visualization of ligand binding to its target in a cellular context. |
Development of Modulators for Specific Biological Targets (general class of targets)
The this compound scaffold is not only useful for creating chemical probes but also serves as a starting point for the development of modulators of specific biological targets. The purine core is a well-established pharmacophore for a number of protein families, including kinases, G-protein coupled receptors (GPCRs), and other ATP-binding proteins.
By systematically modifying the substituents at the C6 and N9 positions, as well as other positions on the purine ring, medicinal chemists can optimize the potency, selectivity, and pharmacokinetic properties of these compounds. The 6-iodo group is a particularly useful handle for introducing a diverse range of chemical moieties through cross-coupling reactions, enabling the exploration of the chemical space around the purine core.
General Classes of Biological Targets for Purine-Based Modulators:
| Target Class | Rationale for Targeting with Purine Scaffolds |
| Protein Kinases | The purine scaffold can mimic the adenine (B156593) moiety of ATP, the natural substrate for kinases. |
| G-Protein Coupled Receptors (GPCRs) | Adenosine (B11128) receptors, a subclass of GPCRs, are naturally activated by a purine nucleoside. |
| Phosphodiesterases (PDEs) | These enzymes hydrolyze cyclic nucleotides (cAMP and cGMP), which contain a purine or pyrimidine (B1678525) base. |
| Poly(ADP-ribose) Polymerases (PARPs) | PARPs utilize NAD+, which contains an adenine moiety, as a substrate. |
The development of modulators often involves an iterative process of design, synthesis, and biological evaluation. Chemical probes derived from the same scaffold can be used in parallel to validate the mechanism of action and to assess target engagement of the developed modulators in cellular and in vivo models.
Computational Chemistry and Molecular Modeling for 9 Benzyl 6 Iodo 9h Purine
Quantum Chemical Calculations
Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to elucidate the electronic structure and energy of molecules. These methods, particularly Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of 9-benzyl-6-iodo-9H-purine.
Electronic structure studies are fundamental to understanding the stability and geometry of this compound. Using computational methods, the molecule's geometry can be optimized to find its most stable three-dimensional conformation, a process known as energy minimization. This optimized structure corresponds to the lowest point on the potential energy surface.
From this stable geometry, a variety of electronic properties can be calculated. Key among these are the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive. For instance, in a study of related push-pull purine (B94841) systems, the calculated HOMO-LUMO gap was found to be a key determinant of their electronic characteristics. nih.gov
The distribution of these frontier orbitals across the this compound structure is also informative. For similar purine derivatives, the HOMO is often located on the purine ring system, while the LUMO's location can vary depending on the substituents, influencing the molecule's charge-transporting properties. nih.gov
Purine and its derivatives can exist in different tautomeric forms, which are isomers that differ in the position of a proton and a double bond. The relative stability of these tautomers can significantly impact the molecule's chemical behavior and its ability to interact with biological targets. Quantum chemical calculations are highly effective in predicting the dominant tautomeric form of a molecule in different environments (gas phase or in solution).
By calculating the Gibbs free energy for each possible tautomer of this compound, researchers can determine their relative stabilities. For many 6-substituted purine derivatives, computational studies have been crucial in resolving structural ambiguities. For example, extensive computational and experimental work on 6-oxy purine derivatives has conclusively shown that the N1-H tautomer is the most stable form in the gas phase, in solution, and in the solid state. nih.gov While the 6-iodo substituent is not an oxy-substituent, similar principles of computational energy evaluation would be applied to determine the preferred tautomeric state of this compound.
| Tautomer Analysis Approach | Objective | Typical Finding for Purine Derivatives |
| Gibbs Free Energy Calculation | Determine the relative stability of possible tautomers. | Often, one tautomer is significantly lower in energy, indicating it is the dominant form. nih.gov |
| Solvent Modeling | Assess the influence of the environment on tautomeric equilibrium. | The presence of a solvent can alter the relative stabilities compared to the gas phase. |
Computational methods can predict the most likely sites for chemical reactions on the this compound molecule. One common approach is the use of Molecular Electrostatic Potential (MEP) maps. These maps visualize the electrostatic potential on the electron density surface of the molecule, with different colors representing regions of varying potential. Red areas indicate negative potential (electron-rich) and are susceptible to electrophilic attack, while blue areas denote positive potential (electron-poor) and are prone to nucleophilic attack.
Another powerful tool for reactivity prediction is the calculation of Fukui functions. These functions provide a measure of how the electron density at a specific atom changes when an electron is added to or removed from the molecule. By analyzing the Fukui indices, one can identify the most electrophilic and nucleophilic sites within the molecule with greater precision. For example, in a computational analysis of 6-amino-7,9-dihydropurine-8-thione, Fukui functions were used to determine the order of reactivity for various atoms towards electrophilic and nucleophilic attack. researchgate.net
| Reactivity Descriptor | Information Provided | Application to this compound |
| Molecular Electrostatic Potential (MEP) | Visual map of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. | Identifies likely sites for initial interaction with other reagents or biological macromolecules. |
| Fukui Functions | Quantifies the reactivity of each atom towards nucleophilic, electrophilic, or radical attack. | Pinpoints specific atoms (e.g., nitrogen atoms in the purine ring, the iodinated carbon) most likely to participate in a reaction. researchgate.net |
Molecular Docking and Dynamics Simulations (general concept)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme). The primary goal is to find the binding mode with the lowest energy, which is often the most stable and biologically relevant conformation. This method is crucial in structure-based drug design for screening virtual libraries of compounds and hypothesizing their mechanism of action.
Following docking, molecular dynamics (MD) simulations can be performed. MD simulations model the physical movements of atoms and molecules over time, providing a more dynamic and realistic view of the ligand-receptor complex. These simulations can assess the stability of the binding pose predicted by docking and reveal how the molecules interact and fluctuate in a simulated physiological environment.
Prediction of Molecular Interactions and Binding Affinities
Through molecular docking, it is possible to predict the specific interactions that stabilize the complex formed between this compound and a target protein. These interactions can include hydrogen bonds, hydrophobic interactions, π-π stacking, and halogen bonds (given the presence of iodine). The docking software calculates a scoring function, often expressed as a binding energy (e.g., in kcal/mol), which estimates the binding affinity. A lower (more negative) binding energy generally suggests a stronger and more favorable interaction.
For instance, docking studies on various purine derivatives have been used to understand their binding modes within the active sites of enzymes like EGFR-tyrosine kinase. These studies identify key amino acid residues that form hydrogen bonds or hydrophobic contacts with the purine scaffold, providing a rationale for the compound's observed biological activity and a basis for designing more potent inhibitors.
Modeling of Transport and Distribution (e.g., partition coefficients)
The ability of a molecule to be absorbed, distributed, metabolized, and excreted (ADME) is critical to its potential as a therapeutic agent. Computational models are widely used to predict these properties. A key parameter is the octanol-water partition coefficient (logP), which measures a compound's lipophilicity. This value influences how a molecule passes through cell membranes and is distributed throughout the body.
| Predicted Property | Computational Method | Relevance for this compound |
| Partition Coefficient (logP) | Algorithms based on atomic contributions (e.g., XlogP). | Predicts the molecule's distribution between fatty (e.g., cell membranes) and aqueous (e.g., blood) environments. |
| Water Solubility (logS) | Quantitative Structure-Property Relationship (QSPR) models. | Indicates how readily the compound will dissolve in aqueous media, affecting its formulation and absorption. |
Future Research Directions and Emerging Perspectives
Development of Novel Synthetic Routes for Complex Purine (B94841) Analogues
The existing synthetic strategies for purine analogues can be expanded and refined, with 9-benzyl-6-iodo-9H-purine serving as a key intermediate. The carbon-iodine bond at the C6 position is particularly amenable to various cross-coupling reactions, offering a gateway to a diverse array of substituted purines.
Future research in this area will likely focus on:
Palladium-Catalyzed Cross-Coupling Reactions: Expanding the scope of Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions to introduce a wide variety of substituents at the 6-position. This will enable the synthesis of novel 6-aryl, 6-alkenyl, 6-alkynyl, and 6-amino purine derivatives.
Nucleophilic Aromatic Substitution (SNA_r): Investigating a broader range of nucleophiles to displace the iodo group. This includes exploring reactions with novel thiols, alcohols, and secondary amines to generate new classes of 6-substituted purines with potentially unique biological activities.
Flow Chemistry and Automation: Implementing continuous flow methodologies for the synthesis of this compound and its derivatives. This approach can offer improved reaction control, higher yields, and facile scalability, accelerating the discovery and development of new purine-based compounds.
A comparative table of potential synthetic transformations for this compound is presented below:
| Reaction Type | Reagents/Catalysts | Potential Products |
| Suzuki Coupling | Arylboronic acids, Pd catalyst, base | 6-Aryl-9-benzyl-9H-purines |
| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalysts, base | 6-Alkynyl-9-benzyl-9H-purines |
| Buchwald-Hartwig Amination | Amines, Pd catalyst, base | 6-Amino-9-benzyl-9H-purines |
| Nucleophilic Substitution | Thiols, alkoxides, secondary amines | 6-Thio, 6-alkoxy, 6-amino purines |
Integration of Advanced Analytical Techniques for Comprehensive Characterization
A thorough understanding of the physicochemical properties of this compound and its derivatives is crucial for their development as therapeutic agents or chemical probes. The integration of advanced analytical techniques will be instrumental in achieving comprehensive characterization.
Future directions in this domain include:
High-Resolution Mass Spectrometry (HRMS): To provide precise mass measurements for unequivocal formula confirmation of newly synthesized analogues.
Two-Dimensional Nuclear Magnetic Resonance (2D-NMR): Techniques such as COSY, HSQC, and HMBC will be essential for the unambiguous assignment of proton and carbon signals, especially for structurally complex derivatives.
X-ray Crystallography: To determine the three-dimensional structure of this compound derivatives and their complexes with biological targets, providing critical insights into structure-activity relationships.
Capillary Electrophoresis (CE): For the rapid and efficient separation and quantification of purine analogues in complex biological matrices. nih.gov
Expansion of Computational Methodologies for Predictive Modeling
Computational modeling and simulation are becoming indispensable tools in modern drug discovery. For this compound, these methodologies can guide the rational design of new analogues with desired biological activities and pharmacokinetic properties.
Key areas for future computational research involve:
Molecular Docking: To predict the binding modes and affinities of this compound derivatives to various biological targets, such as kinases, bromodomains, and other purine-binding proteins. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR): To develop predictive models that correlate the structural features of purine analogues with their biological activities, aiding in the design of more potent and selective compounds.
Pharmacophore Modeling: To identify the key structural features required for the biological activity of 2,6,9-trisubstituted purine derivatives, which can guide the design of new compounds with improved efficacy. nih.gov
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction: To computationally assess the drug-like properties of new purine analogues early in the discovery process, reducing the likelihood of late-stage failures.
Exploration of this compound as a Scaffold for New Chemical Tools in Undiscovered Biological Systems
The inherent versatility of the purine scaffold makes this compound an attractive starting point for the development of chemical tools to probe biological systems. tubitak.gov.trnih.gov The reactivity of the 6-iodo group allows for the straightforward introduction of reporter tags, such as fluorophores or biotin (B1667282), and photo-cross-linking groups.
Future research in this area will focus on:
Design and Synthesis of Affinity-Based Probes: By attaching a reactive group to the 6-position, derivatives of this compound can be used to covalently label and identify novel protein targets in cells and tissues.
Development of Fluorescent Probes: The introduction of a fluorophore at the 6-position could enable the visualization and tracking of the subcellular localization and dynamics of target proteins.
Creation of "Bump-and-Hole" Chemical Genetic Probes: By modifying the 9-benzyl group and the target protein, highly specific inhibitor-protein pairs can be engineered to dissect the function of individual proteins within complex signaling pathways.
The exploration of this compound as a scaffold for chemical biology tools holds the promise of uncovering new biological pathways and identifying novel drug targets. nih.govnih.gov
Q & A
Basic Questions
Q. What are the established synthetic routes for 9-benzyl-6-iodo-9H-purine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves alkylation of 6-chloropurine derivatives or coupling reactions using transition metal catalysts. For example, Suzuki-Miyaura cross-coupling with arylboronic acids (e.g., using Pd(PPh₃)₄ as a catalyst) can introduce iodine at the 6-position . Key optimization parameters include solvent selection (e.g., toluene or DMF), temperature control (reflux conditions), and stoichiometric ratios of reagents. Column chromatography (e.g., EtOAc/hexane gradients) is critical for purification .
Q. How can researchers confirm the identity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Analyze ¹H and ¹³C NMR spectra for characteristic peaks (e.g., benzyl protons at δ 4.5–5.5 ppm, purine ring protons at δ 8.0–9.0 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase columns (C18) with UV detection (λ = 260 nm for purines) to assess purity (>95%) .
- Elemental Analysis : Verify C, H, N, and I percentages within ±0.4% of theoretical values .
Q. What safety protocols are essential when handling this compound in the lab?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods for synthesis and purification steps to avoid inhalation of volatile reagents.
- First Aid : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Refer to Safety Data Sheets (SDS) for hazard-specific guidance (e.g., H315, H319 for skin/eye irritation) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of 9-benzylpurine derivatives?
- Methodological Answer :
- Substituent Variation : Systematically modify substituents at positions 2, 6, and 9 (e.g., halogenation, alkylation) to assess impacts on activity .
- Biological Assays : Test analogs in in vitro models (e.g., rhinovirus inhibition via IC₅₀ determination in cell culture) and in vivo models (e.g., anticonvulsant activity in maximal electroshock (MES) tests in rats) .
- Statistical Analysis : Use dose-response curves and ANOVA to compare potency across analogs .
Q. How should researchers resolve contradictions in biological activity data across studies involving 9-benzylpurines?
- Methodological Answer :
- Control Variables : Standardize assay conditions (e.g., cell line viability, solvent concentrations) to minimize variability .
- Replication : Conduct triplicate experiments and include positive/negative controls (e.g., ribavirin for antiviral assays) .
- Meta-Analysis : Compare data across studies using standardized metrics (e.g., IC₅₀ fold-changes) and adjust for confounding factors (e.g., differences in serotype sensitivity for rhinovirus studies) .
Q. What strategies are effective for crystallographic refinement of this compound using SHELX software?
- Methodological Answer :
- Data Collection : Use high-resolution (<1.0 Å) X-ray diffraction data to resolve iodine’s electron density .
- Refinement in SHELXL : Apply restraints for anisotropic displacement parameters (ADPs) and handle twinning via TWIN/BASF commands if required .
- Validation : Check R-factor convergence (R₁ < 0.05) and validate geometry using CCDC Mercury’s bond-length/bond-angle tools .
Q. How can in vitro assays be optimized to evaluate the antiviral activity of 9-benzylpurines against diverse rhinovirus serotypes?
- Methodological Answer :
- Cell Culture Models : Use HeLa cells infected with rhinovirus serotypes (e.g., 1B, 14, 89) and measure cytopathic effect (CPE) reduction .
- Dose-Response Curves : Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism) and compare with reference compounds (e.g., pleconaril) .
- Selectivity Index (SI) : Determine SI ratios (CC₅₀/IC₅₀) to assess therapeutic windows .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
